methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolidinone core substituted with a 5-methylfuran moiety, a 4-(propan-2-yl)phenyl group, and a methyl thiazole carboxylate side chain. The presence of a thiazole ring and furan-derived substituents may enhance its binding affinity to biological targets through π-π stacking and hydrogen bonding interactions .
Properties
Molecular Formula |
C25H24N2O6S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H24N2O6S/c1-12(2)15-7-9-16(10-8-15)19-18(20(28)17-11-6-13(3)33-17)21(29)23(30)27(19)25-26-14(4)22(34-25)24(31)32-5/h6-12,19,29H,1-5H3 |
InChI Key |
RUUQNKVGEZVQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)C)C4=NC(=C(S4)C(=O)OC)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the furan ring through cyclization reactions.
- Synthesis of the pyrrolidine ring via condensation reactions.
- Construction of the thiazole ring through heterocyclic synthesis.
- Coupling of the different ring systems using cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Selection of appropriate catalysts and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent.
- Implementation of purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The patent in describes compounds such as methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate. While distinct in core structure (pyrazolo-pyrimidine vs. pyrrolidinone-thiazole), both molecules share:
- Electron-withdrawing groups: The 4,5-dioxo-pyrrolidinone in the target compound parallels the 4-oxo-chromen moiety in the patent example, both enhancing electrophilicity and hydrogen-bond acceptor capacity.
- Aromatic substituents : The 4-(propan-2-yl)phenyl group in the target compound and the 3-fluorophenyl group in the patent compound contribute to hydrophobic interactions.
Key Differences :
| Feature | Target Compound | Patent Compound (Example 62) |
|---|---|---|
| Core Structure | Pyrrolidinone-thiazole | Pyrazolo-pyrimidine-chromenone |
| Substituent Position | Furan at C3 of pyrrolidinone | Fluorophenyl at C3 of chromenone |
| Bioactivity (Inferred) | Likely kinase inhibition (thiazole) | Anticancer (chromenone-pyrimidine) |
Computational Insights ()
Using tools like Multiwfn for wavefunction analysis (), the electron localization function (ELF) of the target compound’s thiazole-furan system could be compared to similar heterocycles. For example:
- Electrostatic Potential (ESP): The thiazole’s carboxylate group would exhibit strong negative ESP, facilitating ionic interactions, while the furan’s hydroxy-methylidene group may show moderate positive ESP, enabling hydrogen bonding .
- Noncovalent Interactions (NCI): As per , the steric bulk of the 4-(propan-2-yl)phenyl group might create repulsive regions (blue in NCI plots), whereas the pyrrolidinone’s carbonyl groups would form attractive (green) van der Waals surfaces .
Biological Activity
Methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique molecular structure that includes a thiazole ring, a pyrrolidine moiety, and various functional groups. Its molecular formula is C20H16N2O6S2, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The intricate structure of this compound can be broken down as follows:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic compound with sulfur and nitrogen atoms, known for its diverse biological activities. |
| Pyrrolidine Structure | A saturated five-membered nitrogen-containing ring that enhances the compound's interaction with biological targets. |
| Functional Groups | Hydroxy, carbonyl, and methyl groups that may contribute to its reactivity and biological activity. |
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit anticancer activity . The thiazole and pyrrolidine components may interact with various cellular pathways involved in cancer progression. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential antimicrobial properties . Compounds with thiazole rings have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes.
Anti-inflammatory Effects
The presence of hydroxy groups in the structure is associated with anti-inflammatory activity . Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes. For example, pyrrolidine-based compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases.
Study on Anticancer Activity
A study investigating the anticancer effects of thiazole derivatives found that certain compounds induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The specific role of this compound in this context remains to be elucidated but suggests promising avenues for further research.
Study on Antimicrobial Activity
In vitro studies have shown that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial membrane integrity and inhibition of protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
